

Suzuki-Miyaura coupling protocol using (2-Chloro-4-iodopyridin-3-yl)methanol

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Compound of Interest

Compound Name: (2-Chloro-4-iodopyridin-3-yl)methanol

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An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of **(2-Chloro-4-iodopyridin-3-yl)methanol**

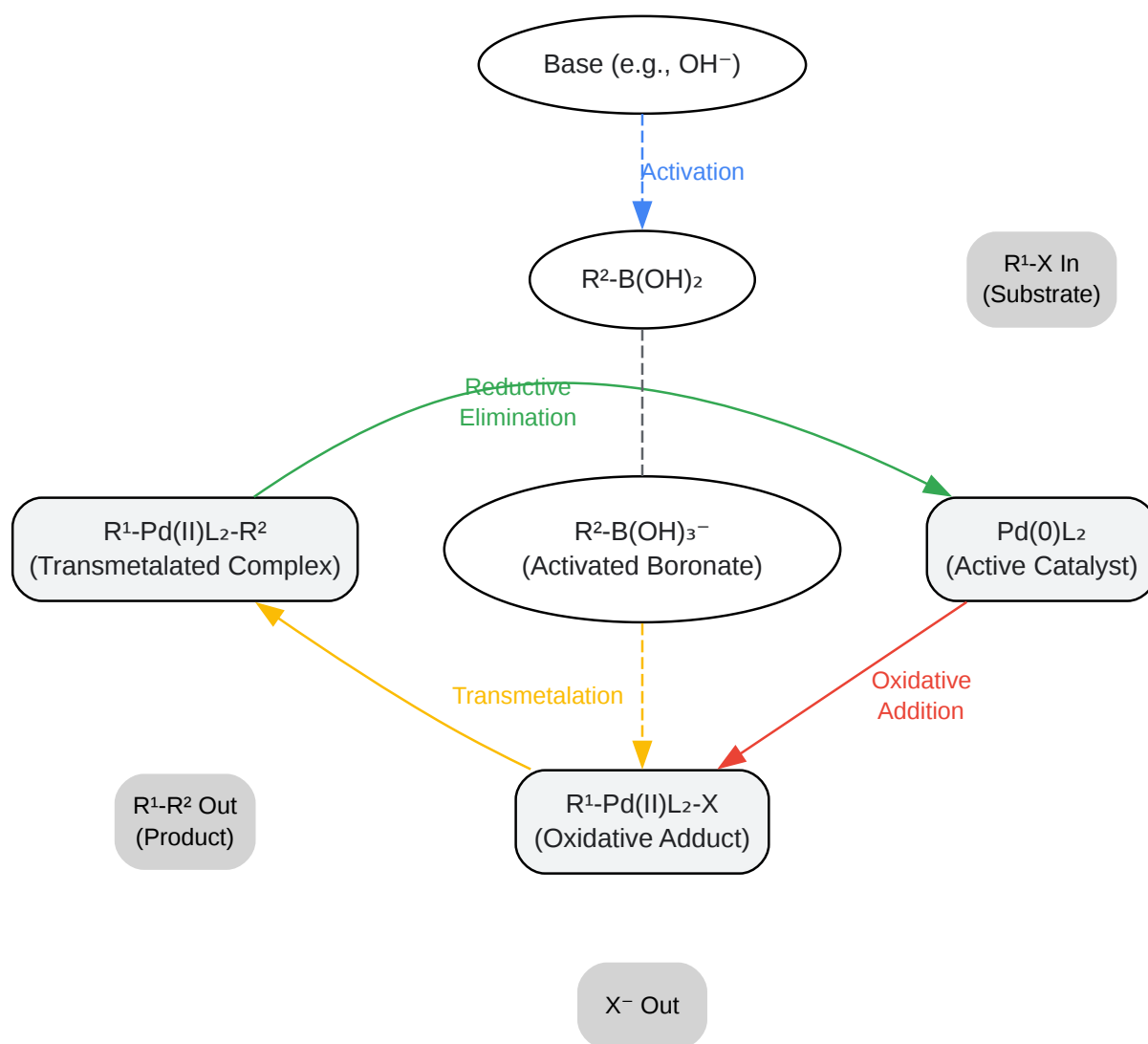
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

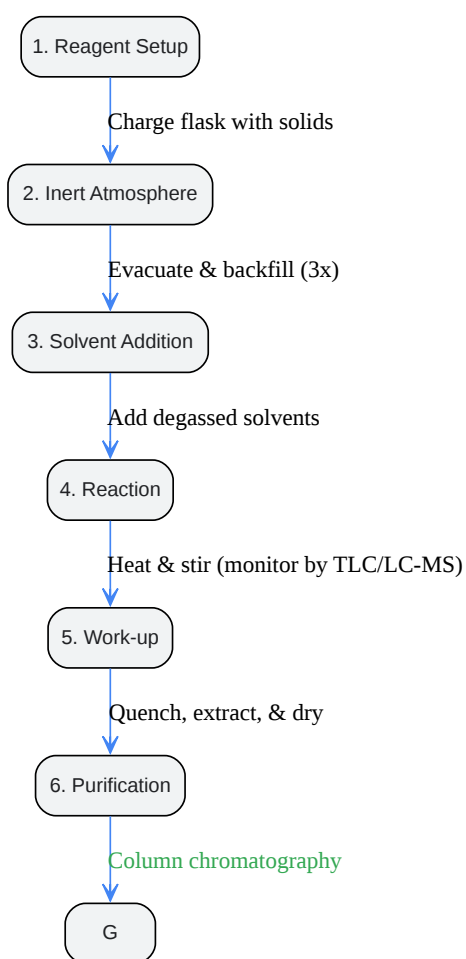
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[3][4] Biaryl and heteroaryl structures, which are common outputs of this reaction, are privileged motifs in a vast number of biologically active compounds.[5][6]

The substrate, **(2-Chloro-4-iodopyridin-3-yl)methanol**, presents a unique synthetic opportunity. As a dihalogenated pyridine, it possesses two distinct reactive sites for cross-coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling at the C-4 position, leveraging the greater reactivity of the C-I bond, while preserving the C-Cl bond for subsequent downstream transformations.[7][8]

Principle of Regioselectivity

The cornerstone of this protocol is the predictable chemoselectivity governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.^{[9][10]} For palladium catalysts, the rate of oxidative addition follows the general trend: C–I > C–OTf > C–Br >> C–Cl.^{[11][12]} The C–I bond is significantly weaker and therefore more susceptible to cleavage and insertion by the Pd(0) catalyst than the more robust C–Cl bond.^[7] By carefully selecting mild reaction conditions, it is possible to exclusively activate the C-4 iodo position, leaving the C-2 chloro position untouched for future synthetic manipulations.





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References

- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing)
DOI:10.1039/C6SC02118B [pubs.rsc.org]
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